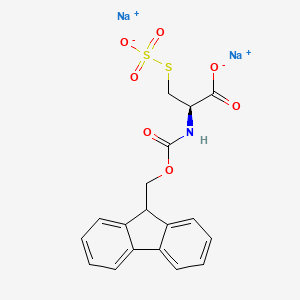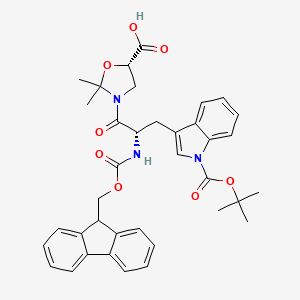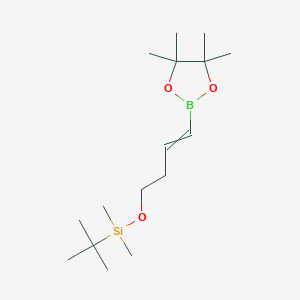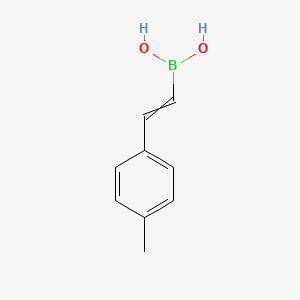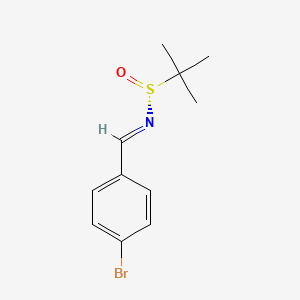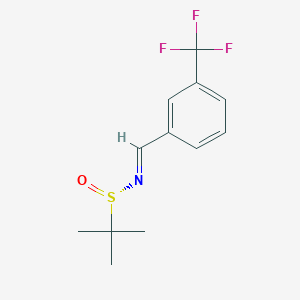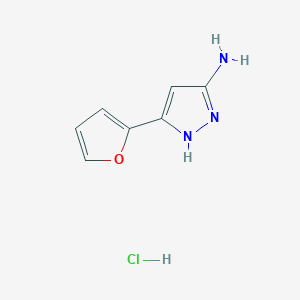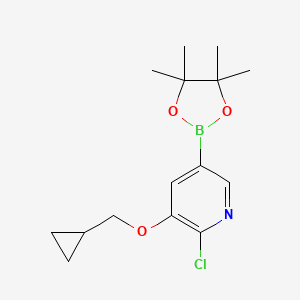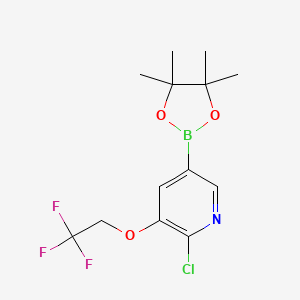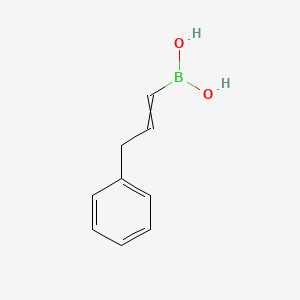
(3-Phenylprop-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(3-Phenylprop-1-en-1-yl)boronic acid” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “(3-Phenylprop-1-en-1-yl)boronic acid” involves specific synthetic routes that include the reaction of precursor chemicals under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, “(3-Phenylprop-1-en-1-yl)boronic acid” is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.
Biology: The compound has applications in biological research, particularly in studying enzyme interactions and metabolic pathways.
Medicine: In medicine, “this compound” is explored for its potential therapeutic effects. It may be used in drug development and as a diagnostic tool.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism by which “(3-Phenylprop-1-en-1-yl)boronic acid” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Compound A: Similar in structure but differs in reactivity.
Compound B: Shares some functional groups but has different applications.
Compound C: Used in similar industrial applications but has a different synthesis route.
Uniqueness: What sets “(3-Phenylprop-1-en-1-yl)boronic acid” apart is its specific combination of functional groups and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
3-phenylprop-1-enylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWFDHLFMBIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC1=CC=CC=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-tritylsulfanylpropan-2-yl]azanium;chloride](/img/structure/B8020729.png)
